molecular formula C25H26N2O2 B3620681 1-(diphenylmethyl)-4-[3-(5-methyl-2-furyl)acryloyl]piperazine

1-(diphenylmethyl)-4-[3-(5-methyl-2-furyl)acryloyl]piperazine

Cat. No.: B3620681
M. Wt: 386.5 g/mol
InChI Key: WXSAXWOVVXRQKS-CCEZHUSRSA-N
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Description

The compound “1-(diphenylmethyl)-4-[3-(5-methyl-2-furyl)acryloyl]piperazine” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals due to its ability to increase solubility and bioavailability . The molecule also contains a furan ring, which is a heterocyclic compound with a five-membered aromatic ring. This ring contains an oxygen atom and is found in many natural products and medicinal compounds .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The piperazine ring and the furan ring are likely to be planar due to the nature of their bonding. The diphenylmethyl group is likely to add significant steric bulk to the molecule .


Chemical Reactions Analysis

The reactivity of this compound would depend on the functional groups present. The acryloyl group could potentially undergo addition reactions, and the piperazine ring could act as a bidentate ligand in coordination chemistry .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the piperazine ring could increase its solubility in water, while the acryloyl group could make it more reactive .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Many piperazine derivatives have biological activity. For example, some piperazine derivatives have been found to inhibit hypoxia-inducible factor-1 (HIF-1), which has implications in cancer treatment .

Future Directions

The future research directions for this compound could include exploring its potential biological activity, optimizing its synthesis, and investigating its reactivity. Given the presence of the piperazine and furan rings, it could be of interest in pharmaceutical research .

Properties

IUPAC Name

(E)-1-(4-benzhydrylpiperazin-1-yl)-3-(5-methylfuran-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O2/c1-20-12-13-23(29-20)14-15-24(28)26-16-18-27(19-17-26)25(21-8-4-2-5-9-21)22-10-6-3-7-11-22/h2-15,25H,16-19H2,1H3/b15-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXSAXWOVVXRQKS-CCEZHUSRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=CC(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C/C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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